(4-Amino-2-chlorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGDLUQXWGCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649426 | |
| Record name | (4-Amino-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-25-8 | |
| Record name | (4-Amino-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-amino-2-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature and Advanced Structural Representations of 4 Amino 2 Chlorophenyl Methanol
Systematic IUPAC Naming Conventions for Aminochlorophenylmethanols
The systematic naming of (4-Amino-2-chlorophenyl)methanol and related compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for this class of molecules, aminobenzyl alcohols, is determined by identifying the parent structure and the attached functional groups, which are then prioritized to establish the correct numbering of the benzene (B151609) ring.
The parent structure is benzyl (B1604629) alcohol, which consists of a benzene ring attached to a methanol (B129727) group. wikipedia.orgbyjus.com When substituents are present on the benzene ring, their positions are indicated by numbers. The carbon atom of the benzene ring that is attached to the methanol group is designated as position 1.
For polysubstituted benzene rings, the substituents are numbered to give the lowest possible locants. The order of priority for the functional groups present in this compound is alcohol (-OH), followed by the amino group (-NH2), and then the halogen (-Cl). uiuc.eduegpat.comlibretexts.orgmasterorganicchemistry.com However, in the case of substituted benzyl alcohols, the carbon atom bearing the hydroxymethyl group (-CH2OH) is assigned as C1 of the ring. libretexts.org The remaining substituents are then numbered to have the lowest possible locants, and they are listed alphabetically in the name.
In the specific case of this compound, the hydroxymethyl group defines the parent compound as a phenylmethanol. youtube.com The carbon atom attached to this group is C1. The substituents are an amino group and a chlorine atom. Following the principle of lowest locants, the chlorine atom is at position 2 and the amino group is at position 4. When writing the name, the substituents are listed alphabetically: "amino" comes before "chloro". Therefore, the systematic IUPAC name is this compound.
Standardized Chemical Identifiers and Connectivity Representations
To facilitate unambiguous identification in databases and literature, a variety of standardized chemical identifiers are used for this compound. These identifiers provide a universal language for representing the compound's structure and composition.
| Identifier Type | Identifier |
| CAS Number | 51420-25-8 |
| InChI | 1S/C7H8ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 |
| InChIKey | BCHGDLUQXWGCFO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)Cl)CO |
These identifiers encode the structural information of the molecule. The CAS (Chemical Abstracts Service) Number is a unique numerical identifier. The InChI (International Chemical Identifier) and its condensed version, the InChIKey , provide a textual representation of the molecular structure. The SMILES (Simplified Molecular-Input Line-Entry System) string is another line notation that describes the structure of chemical species using short ASCII strings.
Molecular Formula and Isomeric Considerations in Chlorinated Aminophenols
The molecular formula for this compound is C7H8ClNO. This formula indicates the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
The structural arrangement of these atoms can vary, leading to the existence of isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For chlorinated aminophenols, which are the core structure of the target compound, several types of isomerism are possible.
Positional Isomerism: This is the most common type of isomerism for substituted benzene rings. The positions of the chloro, amino, and hydroxymethyl groups on the benzene ring can be varied to create a number of constitutional isomers. For a monosubstituted chlorophenol, there are three possible positional isomers (2-chlorophenol, 3-chlorophenol, and 4-chlorophenol). wikipedia.org Similarly, aminophenols also have three positional isomers (2-aminophenol, 3-aminophenol, and 4-aminophenol). wikipedia.org
When considering a trisubstituted benzene ring with a chloro, an amino, and a hydroxymethyl group, the number of possible positional isomers is significantly larger. For the molecular formula C7H8ClNO, some examples of positional isomers of this compound include:
(2-Amino-3-chlorophenyl)methanol
(2-Amino-4-chlorophenyl)methanol
(2-Amino-5-chlorophenyl)methanol
(3-Amino-2-chlorophenyl)methanol
(3-Amino-4-chlorophenyl)methanol
(4-Amino-3-chlorophenyl)methanol
(5-Amino-2-chlorophenyl)methanol
Each of these isomers will have the same molecular formula but different chemical and physical properties due to the different spatial arrangement of the functional groups on the benzene ring.
Synthetic Methodologies for 4 Amino 2 Chlorophenyl Methanol and Its Analogs
Strategies for the Preparation of Aminobenzyl Alcohols
The preparation of aminobenzyl alcohols like (4-Amino-2-chlorophenyl)methanol hinges on the careful manipulation of precursors bearing nitro, aldehyde, or carboxylic acid functionalities. The primary challenge lies in the selective reduction of one functional group in the presence of others.
Reductive amination is a powerful method for forming amines from carbonyl compounds. researchgate.net In the context of synthesizing this compound, this approach is typically applied to a precursor molecule. For instance, a precursor such as 2-chloro-4-nitrobenzaldehyde (B1583620) could be subjected to a tandem reaction where the nitro group is reduced to an amine and the aldehyde is reduced to an alcohol. More commonly, the process involves the reduction of a nitro compound to form the primary amine, followed by a separate reduction of the carbonyl group. orgsyn.org
The direct reductive amination of an aldehyde with a nitroarene can be achieved in a one-pot reaction using a heterogeneous catalyst and a hydrogen donor like formic acid. researchgate.net This process combines the reduction of the nitro group and the condensation with the aldehyde, followed by the reduction of the resulting imine. While this is a common route to secondary amines, the synthesis of the primary amine in this compound typically involves the direct reduction of a nitro precursor. For example, the reduction of 4-nitrobenzyl alcohol derivatives is a common strategy. google.com Various reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) or the use of metal hydrides being prevalent methods. orgsyn.org
Multi-step synthesis provides a versatile and controllable pathway to this compound, often starting from readily available halogenated aromatic compounds. A plausible route begins with 2-chloro-4-nitrotoluene (B140621). This intermediate can undergo oxidation of the methyl group to a carboxylic acid, followed by reduction of both the nitro group and the carboxylic acid. However, a more common and selective approach involves the reduction of the nitro group first, followed by transformations of the other substituents.
A typical sequence might be:
Reduction of the Nitro Group: 2-chloro-4-nitrotoluene is reduced to 4-amino-2-chlorotoluene. This can be achieved using various methods, including catalytic hydrogenation or reduction with metals like iron or tin in acidic media.
Oxidation of the Methyl Group: The methyl group of 4-amino-2-chlorotoluene can be oxidized to an aldehyde or a carboxylic acid. However, the amino group often requires protection to prevent undesired side reactions during oxidation.
Reduction to the Alcohol: If the methyl group is oxidized to an aldehyde (forming 4-amino-2-chlorobenzaldehyde), a subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the target this compound. researchgate.net If oxidized to a carboxylic acid (forming 4-amino-2-chlorobenzoic acid), a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary to reduce the acid to the alcohol. researchgate.net
An alternative pathway involves starting with 4-nitrobenzyl alcohol and introducing the chlorine atom, or starting with a 2-chloro-4-nitro precursor and performing selective reductions. For instance, 4-nitrobenzyl alcohol can be reduced to 4-aminobenzyl alcohol using a hydrazine (B178648) hydrate-raney nickel system. google.com Subsequent halogenation would be challenging due to the activating nature of the amino and hydroxyl groups. Therefore, synthesis typically starts with the halogenated aromatic ring already in place.
Stereoselective and Enantioselective Synthesis of Substituted Phenylmethanols
The synthesis of chiral, enantiomerically pure substituted phenylmethanols is of significant interest, particularly for pharmaceutical applications. While this compound itself is not chiral, analogs with an additional substituent on the benzylic carbon can be. Asymmetric synthesis of these chiral alcohols is often achieved through the enantioselective reduction of a corresponding prochiral ketone.
Biocatalysis has emerged as a powerful tool for these transformations. mdpi.com Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones to alcohols with high enantioselectivity. For example, the asymmetric bioreduction of (4-chlorophenyl)(phenyl)methanone to (S)-(4-chlorophenyl)(phenyl)methanol has been demonstrated using whole cells of Lactobacillus paracasei as the biocatalyst, achieving high conversion and excellent enantiomeric excess (>99% ee). This highlights the potential of using biocatalysts to produce chiral analogs of this compound. rsc.org The process involves optimizing reaction parameters such as pH, temperature, and incubation time to maximize yield and stereoselectivity.
Catalytic Systems in the Synthesis of Aminophenylmethanols
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of aminophenylmethanols benefits from both biocatalysis and organometallic catalysis.
Biocatalysis: As mentioned, enzymes are highly effective for producing chiral alcohols. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) can be used in cascade reactions to convert alcohols to carboxylic acids, and the reverse reaction, the reduction of aldehydes and ketones, is a cornerstone of biocatalytic synthesis. nih.gov These enzymatic reactions are valued for their high selectivity and ability to operate under mild, aqueous conditions. mdpi.com The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, provides an efficient method for these transformations. nih.gov
N-Heterocyclic Carbene (NHC) Copper Catalysis: N-Heterocyclic carbenes (NHCs) have become prominent ligands in organometallic catalysis due to their strong σ-donating properties and steric modularity. sigmaaldrich.combeilstein-journals.org NHC-copper(I) complexes are particularly effective catalysts for the hydrosilylation of carbonyl compounds, which is a method for reducing aldehydes and ketones to alcohols. researchgate.net The reaction involves the addition of a silicon hydride (silane) across the C=O double bond, followed by hydrolysis to yield the alcohol. These copper-based catalysts are attractive because they are more economical than those based on precious metals like rhodium or ruthenium. sigmaaldrich.com The catalytic cycle typically involves the formation of a copper-hydride species which then performs the reduction. The functional group tolerance of these systems is generally good, making them suitable for the synthesis of complex molecules like substituted aminophenylmethanols. researchgate.net
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes using safer solvents, reducing waste, and employing energy-efficient methods.
Grinding-Induced Reactions (Mechanochemistry): Solvent-free reaction conditions are a key aspect of green chemistry. Mechanochemistry, where mechanical force (e.g., grinding in a mortar and pestle or a ball mill) is used to initiate a chemical reaction, offers a powerful alternative to traditional solvent-based methods. Simple grinding-induced reactions have been reported for the synthesis of 3,1-benzoxazines from 2-aminobenzyl alcohol and various benzaldehydes. researchgate.net These reactions can be rapid, high-yielding, and occur at room temperature with only a catalytic amount of acid, demonstrating the potential of mechanochemistry for transformations involving aminobenzyl alcohols. researchgate.net This approach minimizes solvent waste and can lead to higher energy efficiency.
Aqueous Media: Performing reactions in water is another central tenet of green chemistry. The electrochemical reduction of p-nitrobenzaldehyde to p-aminobenzyl alcohol has been successfully carried out in an aqueous methanolic solution. researchgate.net This method avoids the use of hazardous metal hydride reducing agents and generates minimal waste. The reaction can be controlled by adjusting the pH and the applied current, offering a clean and efficient route to aminobenzyl alcohols. researchgate.net
Reaction Mechanisms and Chemical Transformations of 4 Amino 2 Chlorophenyl Methanol
Reactivity of the Amino Functional Group
The primary amino group (-NH₂) is a potent nucleophile and a key site of reactivity in (4-Amino-2-chlorophenyl)methanol. Its reactions are characteristic of aromatic amines, involving nucleophilic attack and oxidation pathways.
Nucleophilic Reactivity and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile, readily attacking electrophilic centers. This reactivity is central to the formation of amides and imines (Schiff bases).
Amide Formation: The amino group undergoes acylation when treated with acylating agents like chloroacetyl chloride. In a process known as N-chloroacetylation, the amine can be selectively acylated in the presence of the hydroxyl group under specific conditions, such as in a phosphate (B84403) buffer, to yield the corresponding N-(4-(hydroxymethyl)-3-chlorophenyl)chloroacetamide. tandfonline.com This chemoselectivity is crucial for preventing competing O-acylation. tandfonline.comtandfonline.com
Condensation and Imine Formation: The amino group readily participates in condensation reactions with aldehydes and ketones. mdpi.com The reaction, typically catalyzed by acid or base, proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a transient hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a stable imine, also known as a Schiff base. uomustansiriyah.edu.iqlibretexts.org For instance, condensation with various benzaldehyde (B42025) derivatives in the presence of a base leads to the formation of the corresponding N-(arylmethylene)-4-(hydroxymethyl)-3-chloroanilines. rsc.org These multi-component condensation reactions are powerful tools for creating molecular complexity. researchgate.net
Table 1: Examples of Nucleophilic Reactions of the Amino Group
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Chloroacetyl Chloride, Phosphate Buffer | N-(3-chloro-4-(hydroxymethyl)phenyl)-2-chloroacetamide | N-Acylation |
| This compound | Benzaldehyde, Acid/Base Catalyst | 4-(((4-amino-2-chlorophenyl)methyl)imino)methyl)phenol | Imine Formation (Schiff Base) |
| This compound | Acetone, Acid/Base Catalyst | 4-((1-methylethylidene)amino)-2-chlorobenzyl alcohol | Imine Formation (Schiff Base) |
Oxidation Pathways of the Amino Moiety
While the oxidation of the alcohol function is often more synthetically desirable, the amino group itself is susceptible to oxidation. The oxidation of aromatic amines can be complex, often yielding a mixture of products including nitroso compounds, nitro compounds, and polymeric materials. The specific outcome depends heavily on the oxidant used and the reaction conditions. Direct oxidation of the amino group in this compound is challenging to control and can be complicated by the presence of the benzylic alcohol. In many synthetic procedures utilizing this molecule, the primary goal is to preserve the amine functionality or protect it before carrying out other transformations. For example, nitration of aniline (B41778) often requires protection of the amino group via acylation to prevent its oxidation by the nitrating mixture. uomustansiriyah.edu.iq
Transformations Involving the Hydroxyl Functional Group
The primary benzylic alcohol group (-CH₂OH) is another key reactive site, primarily undergoing oxidation to form carbonyl compounds, as well as esterification and etherification reactions.
Oxidation Reactions to Carbonyl Derivatives
The selective oxidation of the hydroxymethyl group in this compound can yield either 4-amino-2-chlorobenzaldehyde (B1273502) or, upon further oxidation, 4-amino-2-chlorobenzoic acid. Achieving this chemoselectivity without affecting the amino group is a significant synthetic challenge.
Several modern catalytic systems have been developed to address this. An efficient and mild method involves a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system under an oxygen atmosphere. nih.gov This system demonstrates high chemoselectivity, converting aminobenzyl alcohols, including halogen-substituted variants, into their corresponding aldehydes in good to excellent yields at room temperature, without oxidizing the sensitive amino group. d-nb.inforesearchgate.netresearchgate.net
Biocatalytic methods also offer a green alternative. A cascade reaction using an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) can convert substrates like p-aminobenzyl alcohol first to the aldehyde and then to the corresponding carboxylic acid with high efficiency. nih.gov Ozonolysis in the presence of specific catalysts has also been shown to oxidize similar substrates, like 4-aminotoluene, to the corresponding benzyl (B1604629) alcohol and benzaldehyde. scispace.com
Table 2: Oxidation Reactions of the Methanol (B129727) Group
| Reagent(s) | Product | Reaction Type |
| CuI/TEMPO/DMAP, O₂ | 4-Amino-2-chlorobenzaldehyde | Selective Alcohol Oxidation |
| Alcohol Dehydrogenase (ADH) | 4-Amino-2-chlorobenzaldehyde | Biocatalytic Oxidation |
| ADH/Aldehyde Dehydrogenase (ALDH) Cascade | 4-Amino-2-chlorobenzoic Acid | Biocatalytic Cascade Oxidation |
| CrO₃, H₂SO₄ (Jones Oxidation) | 4-Amino-2-chlorobenzoic Acid | Strong Alcohol Oxidation |
Esterification and Etherification of the Methanol Group
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). This reaction is typically catalyzed by an acid. A significant challenge in the esterification of amino alcohols is preventing the competing N-acylation of the more nucleophilic amino group. However, chemoselective O-acylation of 1,2-amino alcohols can be achieved with high selectivity in water using certain transition metal ions, such as Cu(II), to direct the reaction. nih.govchemrxiv.org
Etherification: The formation of an ether from the methanol group is commonly achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. This potent nucleophile then displaces a halide or other good leaving group from an organohalide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. youtube.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing groups: amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH).
The directing effects of these substituents are as follows:
-NH₂ group: Strongly activating and ortho, para-directing.
-CH₂OH group: Weakly activating and ortho, para-directing.
-Cl group: Deactivating but ortho, para-directing.
Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C5 position. This position is ortho to the strongly activating amino group and meta to the deactivating chloro group, making it the most electronically favorable site. The C3 position, being ortho to both the amino and chloro groups, is less favored due to steric hindrance and the deactivating influence of the adjacent chlorine. For example, preparing 3-chloro-aniline from benzene requires a specific sequence of nitration followed by chlorination and then reduction to manage the directing effects correctly. tardigrade.in
Rearrangement Reactions and Fragmentations (e.g., Schmidt Reaction Variants for Imine Formation)
Rearrangement and fragmentation reactions represent important classes of chemical transformations that alter the fundamental carbon skeleton or break a molecule into smaller pieces. For this compound, these reactions could be initiated under various conditions, typically involving acidic catalysis or high energy input.
The Schmidt reaction is a versatile organic reaction where an azide (B81097) reacts with a carbonyl compound or an alcohol under acidic conditions, leading to a rearrangement with the expulsion of nitrogen gas (N₂). wikipedia.org While typically applied to ketones or carboxylic acids, a variation of the Schmidt reaction can be employed with tertiary or benzylic alcohols to produce N-substituted imines. libretexts.orgmdpi.com
Protonation and Water Elimination : The hydroxyl group of the alcohol is protonated by the strong acid (e.g., H₂SO₄), forming a good leaving group (H₂O). Subsequent loss of water generates a stabilized benzylic carbocation.
Nucleophilic Attack by Azide : The azide ion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbocation to form a benzyl azide intermediate.
Rearrangement and Nitrogen Expulsion : This intermediate is unstable and undergoes a rearrangement. It is proposed that a 1,2-hydride shift could occur, followed by the expulsion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. This step results in the formation of a nitrilium ion.
Deprotonation : The final step involves the deprotonation of the nitrilium ion to yield the corresponding imine, 4-amino-2-chlorobenzaldimine.
A proposed reaction scheme based on this well-established mechanism for other benzylic alcohols is detailed below.
Table 1: Proposed Schmidt Reaction for Imine Formation from this compound
| Reactant | Reagents | Proposed Product | Reaction Type |
| This compound | Sodium Azide (NaN₃), Sulfuric Acid (H₂SO₄) | 4-Amino-2-chlorobenzaldimine | Schmidt Rearrangement |
Note: This table represents a hypothetical transformation based on known Schmidt reactions of analogous alcohols. mdpi.comorganic-chemistry.org Specific yields and optimal conditions for this compound have not been reported.
Beyond the Schmidt reaction, other transformations of this compound can be envisaged under different conditions:
Dehydration : Under harsh acidic conditions and heat, elimination of the benzylic hydroxyl group could lead to the formation of a highly reactive quinone methide-type intermediate. This species would be prone to polymerization or could be trapped by other nucleophiles present in the reaction mixture.
Fragmentation : In the context of mass spectrometry, fragmentation of the molecular ion would be expected. Common fragmentation pathways for related chlorinated aromatic compounds often involve the loss of small molecules. researchgate.net Plausible fragmentations for this compound could include the loss of a water molecule (H₂O), formaldehyde (B43269) (CH₂O), or the cleavage of the carbon-chlorine bond. Under certain ionization conditions, fragmentation could also lead to the elimination of a hydrogen chloride (HCl) molecule, a process observed in the fragmentation of some chlorophenol derivatives. researchgate.net
These potential pathways highlight the reactivity of the benzylic alcohol functional group and the influence of the substituted aromatic ring, though they remain speculative without direct experimental validation for this specific compound.
Formation of Heterocyclic Compounds from this compound Precursors
The strategic placement of the amino and methanol groups on the chlorophenyl scaffold of this compound makes it an ideal starting material for the synthesis of various fused and non-fused heterocyclic systems. These reactions typically involve the participation of one or both of these functional groups in cyclization cascades.
Synthesis of Quinoline and Quinazoline (B50416) Derivatives
The synthesis of quinolines and quinazolines, two privileged heterocyclic motifs in medicinal chemistry, can be envisioned starting from this compound. While direct, one-pot syntheses from this specific precursor are not extensively documented, established synthetic methodologies for these heterocycles can be adapted.
For the synthesis of quinoline derivatives , classic methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis could potentially be employed after suitable modification of the this compound core. For instance, the methanol group could be oxidized to an aldehyde to facilitate a Friedländer annulation with a methylene-activated compound.
More directly, quinazoline derivatives can be synthesized from (2-aminophenyl)methanols. A notable example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.orgnih.gov This method, which involves the use of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, provides a practical route to a variety of 2-substituted quinazolines. organic-chemistry.orgnih.gov Adapting this to this compound would likely involve the reaction of its amino and methanol functionalities with an aldehyde in the presence of a suitable catalyst system to construct the quinazoline core. The reaction proceeds through an initial condensation followed by cyclization and oxidation to afford the aromatic quinazoline ring.
| Reaction | Starting Materials | Key Reagents | Product Type | Reference |
| Quinazoline Synthesis | (2-Aminophenyl)methanol, Aldehyde | Copper catalyst, Cerium nitrate hexahydrate, Ammonium chloride | 2-Substituted quinazoline | organic-chemistry.orgnih.gov |
| Quinazoline Synthesis | Anthranilic acid, 2-Chlorobenzoyl chloride, Hydrazine (B178648) hydrate | Pyridine | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | uin-malang.ac.id |
Derivatization to Benzoxazine (B1645224) Systems
Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance phenolic resins. The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. nih.govmdpi.com In this context, the amino group of this compound can react with a phenolic compound and formaldehyde to form a benzoxazine ring. nih.govresearchgate.net
The general synthetic route involves the reaction of the primary amine with formaldehyde to form a reactive intermediate, which then undergoes condensation with the phenol to yield the benzoxazine monomer. researchgate.net The hydroxyl group of this compound might require protection to prevent side reactions, or it could be incorporated into the final polymer structure, potentially influencing its properties. An alternative approach involves the synthesis of 2-(aminomethyl)phenol (B125469) derivatives as key intermediates, which are structurally similar to the product of the reaction between a phenol and this compound, suggesting the feasibility of this transformation. nih.gov
| Reaction | Starting Materials | Key Reagents | Product Type | Reference |
| Benzoxazine Synthesis | Phenol, Primary amine, Formaldehyde | - | Benzoxazine monomer | nih.govmdpi.com |
| Benzoxazine Synthesis | 2-(Aminomethyl)phenol derivatives, Aldehyde | - | 2-Substituted 1,3-benzoxazine | nih.gov |
Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives from Amino-Chlorophenyl Fragments
The amino group of this compound can be utilized to construct five- and six-membered heterocyclic rings such as thiazoles and pyrimidines.
Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. rsc.orgnih.govresearchgate.net To utilize this compound in this reaction, its amino group would first need to be converted into a thiourea derivative. This can be achieved by reacting the amine with an isothiocyanate. The resulting thiourea can then be cyclized with an appropriate α-haloketone to yield the corresponding 2-aminothiazole (B372263) derivative. The reaction conditions can influence the regioselectivity of the final product. rsc.org
Pyrimidine derivatives can be synthesized through various multi-component reactions. nih.govresearchgate.netarkat-usa.org A common strategy involves the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent. The amino group of this compound can be converted to an amidine, which can then undergo condensation and cyclization to form the pyrimidine ring. For instance, the reaction of amidines with malononitrile (B47326) and aldehydes in water or under microwave irradiation provides a route to 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org
| Reaction | General Reactants | Key Intermediate from this compound | Product Type | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | N-(3-Chloro-4-(hydroxymethyl)phenyl)thiourea | 2-Aminothiazole derivative | rsc.orgnih.govresearchgate.net |
| Pyrimidine Synthesis | Aldehyde, Malononitrile, Amidine | N-(3-Chloro-4-(hydroxymethyl)phenyl)amidine | 4-Amino-5-pyrimidinecarbonitrile derivative | arkat-usa.org |
Functionalization at the Amino Group
The primary amino group in this compound is a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the modulation of the molecule's properties.
Acylation and Sulfonylation Reactions
Acylation of the amino group in amino alcohols can be achieved with high selectivity. A common method involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride in the presence of an organic base. This mixed anhydride then reacts selectively with the amino group of the amino alcohol to form the corresponding N-acyl derivative, leaving the hydroxyl group intact. google.com This approach is advantageous as it often avoids the need for protecting groups and can be carried out in a one-pot fashion. google.com
Sulfonylation of the amino group leads to the formation of sulfonamides. While specific literature on the direct sulfonylation of this compound is scarce, the general reactivity of primary amines with sulfonyl chlorides in the presence of a base is a well-established transformation. This reaction would yield the corresponding N-sulfonylated derivative.
| Reaction | Reagents | Product | Key Features | Reference |
| N-Acylation | Organic acid, Alkyl sulfonyl chloride, Organic base | N-Acyl amino alcohol | Selective acylation of the amino group | google.com |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylated amino alcohol | Formation of a sulfonamide linkage | General knowledge |
Alkylation and Arylation Strategies
N-Alkylation of the amino group in this compound can be accomplished through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a versatile strategy to introduce alkyl or arylalkyl groups. Another modern approach is the use of hydrogen-borrowing catalysis, which enables the alkylation of amines with alcohols, producing water as the only byproduct. researchgate.net
N-Arylation of the amino group can be achieved using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig N-arylation, which employs a palladium catalyst to form a C-N bond between an amine and an aryl halide, is a powerful tool for this transformation. This reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents onto the nitrogen atom of this compound.
| Reaction | Reagents/Catalyst | Product Type | Reference | | --- | --- | --- | --- | --- | | Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl/Arylalkyl amine | | | Hydrogen-Borrowing Alkylation | Alcohol, Catalyst | N-Alkyl amine | researchgate.net | | Buchwald-Hartwig N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl amine | |
Computational and Theoretical Studies of 4 Amino 2 Chlorophenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (4-Amino-2-chlorophenyl)methanol, DFT calculations would provide critical insights into its reactivity, stability, and electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. iucr.orgmalayajournal.org DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would determine the energies of these orbitals for this compound. iucr.orgresearchgate.net The presence of the electron-donating amino (-NH2) and hydroxymethyl (-CH2OH) groups, along with the electron-withdrawing chloro (-Cl) group on the benzene (B151609) ring, would influence the electron density distribution. The HOMO is expected to be localized over the electron-rich amino group and the phenyl ring, while the LUMO would likely be distributed over the phenyl ring and influenced by the electronegative chlorine atom.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Indicates strong electron-donating capacity. |
| LUMO Energy | Relatively Low | Indicates capacity to accept electrons. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of chemical reactivity and stability. researchgate.net |
Molecular Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
For this compound, the MEP analysis would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the methanol (B129727) group, the nitrogen atom of the amino group, and the chlorine atom.
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms of the amino and hydroxyl groups.
This analysis helps in understanding where the molecule is most likely to interact with other polar molecules or ions.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can provide insights into its conformational preferences and dynamic behavior in different environments (e.g., in a solvent or within a crystal lattice).
The simulations would reveal the most stable conformations by exploring the potential energy surface. Key findings would include the preferred orientation of the -CH2OH group relative to the phenyl ring and the planarity of the molecule. The interactions between the substituent groups, such as potential intramolecular hydrogen bonding between the amino and methanol groups, would also be elucidated.
Crystal Structure Prediction and Intermolecular Interactions
Understanding how molecules pack in a solid state is fundamental to materials science. Crystal structure prediction methods, often combined with DFT calculations, can determine the most stable crystal packing arrangements. These arrangements are governed by a network of intermolecular interactions.
Hydrogen Bonding Networks (N—H···O, O—H···N, C—H···Cl)
The presence of both hydrogen bond donors (-OH and -NH2 groups) and acceptors (O, N, and Cl atoms) in this compound makes it highly capable of forming extensive hydrogen bonding networks. chemguide.co.uklibretexts.orglibretexts.org These are among the strongest intermolecular forces and would be the primary drivers of the crystal packing. nih.gov
Expected hydrogen bonds include:
N—H···O: The hydrogen atoms of the amino group forming bonds with the oxygen atom of the methanol group on a neighboring molecule.
O—H···N: The hydrogen atom of the methanol group interacting with the nitrogen atom of the amino group on an adjacent molecule.
C—H···Cl: Weaker hydrogen bonds involving aromatic C-H groups and the chlorine atom may also contribute to the stability of the crystal lattice. nih.gov
These interactions would likely link the molecules into chains or sheets, creating a stable three-dimensional structure. nih.govgla.ac.uk
π-π Stacking and Halogen Bonding Interactions
In addition to hydrogen bonding, other non-covalent interactions play a significant role in the supramolecular assembly.
Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. acs.org This occurs when an electrophilic region (a "σ-hole") on the halogen atom interacts attractively with a nucleophilic site on another molecule, such as the lone pair of an oxygen or nitrogen atom. acs.orgoup.com While weaker than traditional hydrogen bonds, halogen bonds are directional and can play a crucial role in directing the crystal packing. mdpi.com
Theoretical Insights into Reaction Energetics and Transition States of this compound
Computational and theoretical chemistry offers a powerful lens through which to understand the intricacies of chemical reactions, providing insights into reaction energetics and the fleeting nature of transition states. These studies can elucidate reaction mechanisms, predict the feasibility of reaction pathways, and quantify the energy barriers that govern reaction rates.
However, a comprehensive review of available scientific literature reveals a notable gap in the computational and theoretical exploration of this compound. To date, specific theoretical investigations into the reaction energetics and transition states involving this particular compound have not been extensively reported. While computational studies have been conducted on structurally related molecules, such as Schiff bases derived from chloro-anilines, direct theoretical data on the reaction profiles of this compound remains unpublished.
Future computational studies could provide valuable data on several key aspects of the reactivity of this compound. For instance, Density Functional Theory (DFT) calculations could be employed to model various potential reactions, such as oxidation of the methanol group, electrophilic aromatic substitution, or reactions involving the amino group. Such studies would typically generate data on:
Reaction Energy Profiles: These diagrams illustrate the energy of the system as it progresses from reactants to products, highlighting the energies of intermediates and transition states.
Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur. This is a critical parameter for predicting reaction rates.
Transition State Geometries: The specific atomic arrangement at the highest point of the energy profile. Understanding the geometry of the transition state is key to understanding the reaction mechanism.
Table of Potential Theoretical Data for Future Studies
| Parameter | Description | Potential Application to this compound |
| ΔHrxn | Enthalpy of reaction; indicates whether a reaction is exothermic or endothermic. | Predicting the heat released or absorbed in reactions such as oxidation or esterification. |
| ΔGrxn | Gibbs free energy of reaction; indicates the spontaneity of a reaction. | Determining the thermodynamic favorability of potential synthetic routes involving the compound. |
| Ea | Activation energy; the minimum energy required to initiate a chemical reaction. | Understanding the kinetic stability of the compound and the conditions required for it to react. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. | Elucidating the mechanism of reactions, for example, by identifying the key bond-forming and bond-breaking events. |
| Imaginary Frequencies | A single imaginary frequency in a vibrational analysis confirms a structure as a true transition state. | Verifying the calculated transition state structures for reactions involving the amino or methanol functionalities. |
Without dedicated computational studies on this compound, any discussion on its reaction energetics and transition states would be purely speculative. Further research in this area would be invaluable for a more complete understanding of the chemical behavior of this compound.
Advanced Analytical Methodologies for the Characterization of 4 Amino 2 Chlorophenyl Methanol and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of (4-Amino-2-chlorophenyl)methanol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) group. The benzylic protons of the methanol (B129727) group (-CH₂OH) would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the hydroxyl (-OH) and amine (-NH₂) protons often appear as broad singlets which can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents (-NH₂, -Cl, -CH₂OH). An additional signal corresponding to the methylene (B1212753) carbon (-CH₂OH) would be observed in the aliphatic region of the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents. mdpi.comresearchgate.net
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| Aromatic H | ~ 7.1-7.2 | d | ~ 8.0 | H-6 |
| Aromatic H | ~ 6.7-6.8 | d | ~ 2.0 | H-3 |
| Aromatic H | ~ 6.5-6.6 | dd | ~ 8.0, 2.0 | H-5 |
| Methylene H | ~ 4.4-4.6 | s | - | -CH₂OH |
| Amine H | ~ 4.0-5.0 | br s | - | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | ~ 148 | C-NH₂ |
| Aromatic C | ~ 135 | C-CH₂OH |
| Aromatic C | ~ 130 | C-Cl |
| Aromatic C | ~ 129 | C-H (Ar) |
| Aromatic C | ~ 116 | C-H (Ar) |
| Aromatic C | ~ 115 | C-H (Ar) |
| Methylene C | ~ 63 | -CH₂OH |
Note: Predicted values are based on substituent effects and data from analogous compounds such as 4-aminobenzyl alcohol and 2-aminobenzyl alcohol. rsc.org Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. This technique is highly effective for identifying the functional groups present in this compound. The key functional groups—hydroxyl (-OH), primary amine (-NH₂), chloro-substituted aromatic ring, and the C-O bond of the primary alcohol—each exhibit characteristic absorption bands.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3400 - 3200 | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 2950 - 2850 | C-H stretch | Methylene (-CH₂) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 1080 - 1030 | C-O stretch | Primary Alcohol |
The O-H stretching vibration typically appears as a broad band due to hydrogen bonding, while the primary amine shows two distinct sharp peaks corresponding to symmetric and asymmetric stretching. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₈ClNO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. uni.lu
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance). This results in two peaks, one at m/z 157 and a smaller one at m/z 159.
Upon ionization, the molecule undergoes fragmentation, providing valuable structural information. Common fragmentation pathways for this molecule would include:
Loss of a hydroxyl radical (-•OH): [M - 17]⁺
Loss of water (-H₂O): [M - 18]⁺, particularly in protonated species. nih.gov
Loss of the hydroxymethyl radical (-•CH₂OH): [M - 31]⁺
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 157/159 | [C₇H₈ClNO]⁺ | Molecular Ion ([M]⁺) showing ³⁵Cl/³⁷Cl isotopic pattern |
| 140/142 | [C₇H₇ClN]⁺ | Loss of •OH radical |
| 139/141 | [C₇H₆ClN]⁺ | Loss of H₂O |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.
Molecular Conformation: The spatial orientation of the hydroxymethyl group relative to the aromatic ring.
Intermolecular Interactions: The extensive hydrogen bonding network expected due to the presence of both hydroxyl and amino groups, which dictates the crystal packing.
Crystal System and Space Group: Fundamental parameters describing the symmetry of the crystal lattice. For example, 2-amino-4-chlorobenzonitrile (B1265954) crystallizes in the triclinic system with a P-1 space group. analis.com.my
This technique provides unambiguous proof of the molecular structure and its arrangement in the solid state. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from starting materials, by-products, or degradation products, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful separation technique, but its application to polar, non-volatile compounds like this compound is challenging. The presence of polar -OH and -NH₂ functional groups results in poor chromatographic behavior and potential thermal degradation in the GC injector.
To overcome these limitations, derivatization is required. This process involves chemically modifying the analyte to make it more volatile and thermally stable. mdpi.com For this compound, a common approach is silylation , where the active hydrogens of the hydroxyl and amino groups are replaced by a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group.
The derivatization reaction would be: C₇H₈ClNO + Derivatizing Agent → C₇H₆ClNO(SiR₃)₂
This derivative will have a higher molecular weight and significantly improved volatility, allowing it to be effectively separated by the gas chromatograph. The separated components are then introduced into the mass spectrometer, which provides mass spectra for identification and quantification. This GC-MS method is highly sensitive and selective, making it ideal for purity analysis and detecting trace-level impurities. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. Its widespread application in pharmaceutical and chemical analysis is due to its high resolution, sensitivity, and adaptability to a wide range of analytes. labinsights.nlyoutube.com For compounds like this compound, which are often used as intermediates in pharmaceutical synthesis, HPLC is crucial for purity assessment, impurity profiling, and stability studies. wjpmr.comlabmanager.com
The most common mode of HPLC employed for the analysis of aromatic amines and related compounds is reversed-phase HPLC (RP-HPLC). wjpmr.comphenomenex.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, primarily driven by their hydrophobicity. phenomenex.com
A typical RP-HPLC method for the analysis of this compound would involve a C18 column, which is a versatile stationary phase suitable for a broad range of hydrophobic compounds. altabrisagroup.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The buffer is used to control the pH, which can significantly influence the retention and peak shape of ionizable compounds like aromatic amines. The selection of an appropriate UV detection wavelength is critical for achieving optimal sensitivity. For aromatic compounds, this is typically in the range of 210-280 nm.
Method Development and Validation:
The development of a robust HPLC method for this compound and its derivatives requires careful optimization of several parameters, including the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and column temperature. pharmtech.com Once developed, the method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. mastelf.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. pharmtech.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mastelf.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mastelf.comchromatographyonline.com
Accuracy: The closeness of the test results obtained by the method to the true value. mastelf.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. chromatographyonline.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. mastelf.com
Illustrative HPLC Method Parameters and Validation Data:
While specific research findings on the HPLC analysis of this compound are not extensively published, the following tables present representative data based on the analysis of analogous aromatic amines and chloro-substituted compounds.
Table 1: Representative HPLC Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Table 2: Representative Method Validation Data
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Applications of 4 Amino 2 Chlorophenyl Methanol in Organic Synthesis and Precursor Chemistry
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The primary application of (4-Amino-2-chlorophenyl)methanol in organic chemistry is its function as a key intermediate. Intermediates are molecules that are themselves products of a reaction but serve as the starting material for the next step in a multi-step synthesis. The dual functionality of this compound allows it to act as a scaffold, introducing the 4-amino-2-chlorophenyl moiety into more complex molecular architectures.
The amino (-NH2) group is a potent nucleophile and can undergo a wide range of reactions, including acylation, alkylation, and diazotization. The hydroxymethyl (-CH2OH) group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions. This controlled, stepwise reactivity of its two functional groups is crucial for building complex target molecules.
A notable example is its use in the synthesis of more complex aniline (B41778) derivatives. For instance, processes have been developed for the preparation of compounds like (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)acetonitrile. google.com In such syntheses, the core structure of this compound or a closely related precursor is elaborated through condensation and reduction reactions to yield valuable, highly functionalized products. google.com These products themselves are significant intermediates for further chemical transformations. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 51420-25-8 |
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.60 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C, in an inert atmosphere |
This data is compiled from multiple chemical supplier and database sources. sigmaaldrich.com
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are cyclic compounds containing at least one nitrogen atom in the ring and are foundational structures in medicinal chemistry and natural products. nih.gov The structure of this compound, specifically an aminobenzyl alcohol, is well-suited for constructing fused heterocyclic systems, most notably quinazolines.
Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net They are present in numerous biologically active compounds. researchgate.net Research has demonstrated that (2-aminophenyl)methanol derivatives are effective precursors for quinazoline (B50416) synthesis. nih.gov Metal-catalyzed tandem reactions, for example, utilize (2-aminophenyl)methanols and aldehydes to construct the quinazoline core. nih.gov A common synthetic strategy involves the copper-catalyzed reaction between a (2-aminophenyl)methanol derivative, an aldehyde, and an ammonia (B1221849) source, which proceeds through oxidation, cyclization, and aromatization steps to yield the final quinazoline product. nih.gov
The amino group and the adjacent hydroxymethyl group on the this compound ring can participate in intramolecular cyclization reactions with appropriate reagents to form a new ring fused to the original benzene ring. This makes it a strategic starting material for producing substituted quinazolines and other related heterocycles like quinazolinones. arabjchem.orgnih.gov
Table 2: Heterocycle Synthesis from Aminophenylmethanol Precursors
| Precursor Type | Reagents | Resulting Heterocycle | Synthetic Approach |
|---|---|---|---|
| (2-Aminophenyl)methanol | Aldehydes, Ammonium (B1175870) Source | Substituted Quinazoline | Copper-catalyzed tandem reaction |
This table summarizes general synthetic routes applicable to this compound for heterocyclic synthesis based on established methods for analogous compounds. nih.gov
Contribution to the Development of Pharmaceutical Intermediates
The structure of this compound is a key component in the synthesis of various pharmaceutical intermediates. A "pharmaceutical intermediate" is a chemical compound that is a synthetic stepping stone in the production of an active pharmaceutical ingredient (API). This compound is considered a useful research chemical for such purposes. mdpi.com
Patented research has identified aniline derivatives synthesized from precursors like this compound as valuable intermediates in the creation of potent therapeutic agents. google.com A specific example is the synthesis of N-{5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methyl}-2-hydroxy-3,5-diiodobenzamide. This complex molecule, which demonstrates strong anthelmintic (anti-parasitic worm) and ectoparasiticidal activity, is derived from an intermediate that can be prepared from a (4-amino-2-chlorophenyl) scaffold. google.com The synthesis highlights the importance of the specific substitution pattern of the starting material in building the final, biologically active compound. google.com
The broader class of aminobenzyl alcohols and their derivatives are frequently used in drug discovery to generate libraries of compounds for screening. google.com.nagoogle.com The presence of halogen atoms, such as the chlorine in this compound, can significantly influence a drug molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets.
Applications in Advanced Material Science Research
While the primary applications of this compound are in organic and medicinal chemistry, its bifunctional nature also presents potential for use in advanced material science research. Aromatic amines and alcohols are common building blocks for functional polymers and materials.
The amino and hydroxyl groups can serve as reactive sites for polymerization reactions, allowing the incorporation of the chloro-substituted phenyl ring into larger polymer backbones. Such polymers could exhibit specific thermal or photophysical properties. Furthermore, the molecule can be used to synthesize specialized dyes or ligands. The amino group can be diazotized and coupled to form azo dyes, with the chloro and hydroxymethyl groups modifying the final properties of the colorant.
While direct, large-scale material science applications for this compound are not yet widely documented, research into structurally similar compounds provides a strong indication of its potential. For instance, complex aromatic amines and alcohols are explored for their utility in creating organic light-emitting diodes (OLEDs) or other functional electronic materials. The ability of the functional groups to participate in hydrogen bonding and form stable, ordered structures is also a valuable characteristic in the design of new materials. sigmaaldrich.com
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Role/Context |
|---|---|---|
| This compound | 51420-25-8 | Subject of article |
| (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)acetonitrile | Not specified | Complex molecule synthesized from the subject compound's scaffold |
| N-{5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methyl}-2-hydroxy-3,5-diiodobenzamide | Not specified | Bioactive compound (anthelmintic) derived from a related intermediate |
| Quinazoline | 253-82-7 | Heterocyclic system synthesized from aminophenylmethanol precursors |
Future Research Directions and Unexplored Avenues for 4 Amino 2 Chlorophenyl Methanol
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry increasingly emphasizes the development of environmentally benign and economically viable processes. Future research on (4-Amino-2-chlorophenyl)methanol should prioritize the creation of novel and sustainable synthetic routes that improve upon existing methods.
Current synthesis often relies on multi-step procedures, including the reduction of a corresponding nitro group. A promising future direction lies in the exploration of catalytic systems that offer higher efficiency, selectivity, and sustainability.
Key research avenues include:
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic alcohols is a rapidly growing field. Research could focus on identifying or engineering enzymes, such as reductases, capable of stereoselectively producing chiral versions of this compound. Biocatalytic processes often occur in aqueous media under mild conditions, offering a green alternative to traditional chemical methods. For instance, the successful asymmetric reduction of related ketones to chiral alcohols using biocatalysts like Lactobacillus paracasei suggests the feasibility of this approach. researchgate.net
Advanced Catalytic Systems: The development of catalysts based on earth-abundant and non-toxic metals is a key goal of sustainable chemistry. Future work could investigate the use of catalysts like ruthenium or nickel for the synthesis of this compound. For example, ruthenium-based catalysts on magnetic nanoparticles have been shown to be efficient, low-cost, and reusable for similar industrial chemical productions, offering short reaction times. biosynth.com Similarly, the use of Nickel(II) complexes in the dehydrogenative annulation of alcohols to form pyrimidines showcases a sustainable strategy that could be adapted. acs.org
Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under ambient temperature and pressure. Investigating photocatalytic or electrochemical routes for the synthesis of this compound from readily available precursors could lead to highly efficient and sustainable production methods.
Exploration of New Chemical Transformations and Derivatizations
The functional groups of this compound—the primary amine, the hydroxyl group, and the chlorinated aromatic ring—provide multiple sites for chemical modification. Exploring new transformations and derivatizations can lead to the synthesis of novel compounds with unique properties and applications.
Future research should explore:
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the amino group can also undergo oxidation. Conversely, the aromatic ring could be subjected to reduction under specific conditions. For its isomer, (5-Amino-2-chlorophenyl)methanol, oxidation to the corresponding formaldehyde (B43269) and reduction of the alcohol have been noted as potential transformations.
Substitution and Coupling Reactions: The hydroxyl group can be substituted to introduce other functional groups. The amino group is a key site for N-acylation, N-alkylation, and diazotization reactions, which can then be used for further substitutions on the aromatic ring. The chlorine atom can also be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, creating more complex molecular architectures.
Derivatization for Analytical Purposes: Creating derivatives is a common strategy to improve the analytical properties of a molecule for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net For instance, derivatization with chiral reagents like (S)-(+)-naphthylethyl isocyanate can be used to separate enantiomers of chiral alcohols, a technique that would be relevant if stereoselective syntheses are developed. nih.gov Silylation is another common derivatization method for compounds containing hydroxyl groups. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of molecules, thereby guiding and accelerating experimental research. Applying these methods to this compound and its derivatives can provide valuable insights.
Key areas for computational investigation include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties (e.g., NMR, IR, UV-Vis) of the molecule. researchgate.net Such calculations can help elucidate reaction mechanisms and predict the outcomes of unexplored chemical transformations.
Molecular Docking and ADME Prediction: If derivatives of this compound are explored for biological applications, molecular docking studies can predict their binding affinity and mode of interaction with biological targets like enzymes or receptors. mdpi.com Furthermore, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these new compounds, which is crucial in the early stages of drug discovery. mdpi.comnih.gov
Predictive Reactivity Models: Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps can be generated to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new chemical reactions. researchgate.net
Integration into Multi-component Reactions and Flow Chemistry
Modern synthetic strategies increasingly favor efficiency and automation. Integrating this compound into multi-component reactions (MCRs) and flow chemistry systems represents a significant frontier for future research.
Multi-component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. The amino group of this compound makes it an ideal candidate for a variety of MCRs, such as the Ugi or Biginelli reactions, to rapidly generate libraries of diverse and complex molecules. beilstein-journals.org For example, its derivatives could participate in the synthesis of novel imidazo[1,2-a]pyrazines or other heterocyclic structures. rsc.orgrug.nl
Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability compared to traditional batch processes. acs.orgmdpi.com Developing flow-based syntheses for this compound and its derivatives could lead to more efficient, safer, and automated production. The ability to couple reaction steps in a continuous sequence without isolating intermediates is a major advantage for multi-step syntheses. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
